molecular formula C7H5BrF2O B1333783 1-Bromo-4-(difluoromethoxy)benzene CAS No. 5905-69-1

1-Bromo-4-(difluoromethoxy)benzene

Cat. No. B1333783
CAS RN: 5905-69-1
M. Wt: 223.01 g/mol
InChI Key: ORIYZUFTROJBQJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)benzene, also known as 4-bromo-1,3-difluorobenzene, is an organobromine compound with a wide range of applications in the field of organic synthesis. It is a colorless liquid that has a boiling point of 144 °C and a melting point of −8 °C. It is soluble in water and miscible with most organic solvents. It is a useful intermediate for the synthesis of a variety of compounds and can be used in a variety of reactions.

Scientific Research Applications

Synthetic Applications

1-Bromo-4-(difluoromethoxy)benzene has been utilized in various synthetic pathways, demonstrating its versatility in organic chemistry. For example, its derivatives have been employed in the synthesis of naphthalenes and naphthols through a process involving aryne intermediates. This process involves the generation of phenyllithium intermediates from the bromo analogs, which can further undergo transformations to produce naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

Photoluminescence Properties

The compound has been studied for its photoluminescence properties. In one instance, 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a derivative, was synthesized and its fluorescence properties were investigated. This derivative showed significant fluorescence intensity in both solution and solid states, indicating potential applications in materials science for fluorescence-based applications (Liang Zuo-qi, 2015).

Organometallic Synthesis

In the field of organometallic chemistry, derivatives of this compound have been used as starting materials. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been utilized in reactions to produce organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, highlighting its utility in the synthesis of complex organometallic structures (Porwisiak & Schlosser, 1996).

Radiopharmaceutical Applications

The bromo analog of this compound has been utilized in the radiosynthesis of fluoromethyl-benzenes. These compounds have potential applications as bifunctional labeling agents in the field of radiopharmaceuticals, indicating its relevance in medical imaging and diagnostics (Namolingam et al., 2001).

Structural and Molecular Studies

This compound and its derivatives have been the subject of various structural and molecular studies. For instance, the X-Ray structure determinations of bromo- and bromomethyl-substituted benzenes have provided insights into the molecular interactions and packing motifs of these compounds, which are crucial for understanding their chemical behavior and potential applications (Jones et al., 2012).

Graphene Nanoribbon Synthesis

This compound has also been explored as a precursor in the synthesis of graphene nanoribbons. Its derivatives have been characterized and studied using various spectroscopic techniques, demonstrating their potential in the bottom-up synthesis of graphene nanoribbons, which are important in nanotechnology and materials science (Patil et al., 2012).

Thermophysical Property Analysis

The compound has been included in studies analyzing the thermophysical properties of binary liquid mixtures. These studies are important for understanding the molecular interactions and behaviors of such mixtures in various industrial and scientific applications (Ramesh et al., 2015).

Molecular Self-Assembly Studies

Finally, bromobenzene derivatives, including those related to this compound, have been investigated for their self-assembling properties. These studies, conducted using techniques like scanning tunneling microscopy, provide valuable insights into the interfacial self-assembly behavior of these molecules, which is significant for applications in nanotechnology and material science (Li et al., 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, serious eye irritant, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIYZUFTROJBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371764
Record name 1-Bromo-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5905-69-1
Record name 1-Bromo-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(difluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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